molecular formula C8H7NOS B15308488 [(Isocyanatomethyl)sulfanyl]benzene

[(Isocyanatomethyl)sulfanyl]benzene

Cat. No.: B15308488
M. Wt: 165.21 g/mol
InChI Key: FZBACRCGFBPVRE-UHFFFAOYSA-N
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Description

[(Isocyanatomethyl)sulfanyl]benzene is an organic compound with the molecular formula C8H7NOS It is characterized by the presence of an isocyanate group (-NCO) attached to a benzene ring through a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Isocyanatomethyl)sulfanyl]benzene typically involves the reaction of benzyl chloride with potassium thiocyanate to form benzyl thiocyanate, which is then treated with phosgene to yield the desired product. The reaction conditions include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include dichloromethane or chloroform.

    Catalysts: No specific catalysts are required for this reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Raw Materials: Benzyl chloride, potassium thiocyanate, and phosgene.

    Reaction Vessels: Large-scale reactors with temperature control.

    Purification: The product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

[(Isocyanatomethyl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isocyanate group to an amine.

    Substitution: The isocyanate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Ureas or carbamates.

Scientific Research Applications

[(Isocyanatomethyl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers and resins, especially in the manufacture of polyurethane foams and coatings.

Mechanism of Action

The mechanism of action of [(Isocyanatomethyl)sulfanyl]benzene involves the reactivity of the isocyanate group. This group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Phenyl isocyanate: Similar structure but lacks the sulfanyl linkage.

    Benzyl isocyanate: Similar structure but with a methylene group instead of a sulfanyl linkage.

    Methyl isocyanate: Smaller molecule with a single carbon chain.

Uniqueness

[(Isocyanatomethyl)sulfanyl]benzene is unique due to the presence of both an isocyanate group and a sulfanyl linkage

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Further research into its properties and applications is likely to yield new insights and innovations.

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

isocyanatomethylsulfanylbenzene

InChI

InChI=1S/C8H7NOS/c10-6-9-7-11-8-4-2-1-3-5-8/h1-5H,7H2

InChI Key

FZBACRCGFBPVRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCN=C=O

Origin of Product

United States

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